molecular formula C11H8F7NO2 B14518442 2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide CAS No. 62656-67-1

2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide

Cat. No.: B14518442
CAS No.: 62656-67-1
M. Wt: 319.17 g/mol
InChI Key: AULFSFAAKNRJFT-UHFFFAOYSA-N
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Description

2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide is a chemical compound known for its unique structure and properties It contains a heptafluoropropane group, which contributes to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide typically involves the reaction of heptafluoropropane with phenylacetamide under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining high standards of safety and environmental compliance. The industrial production methods are designed to maximize output and minimize waste, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The heptafluoropropane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets. The heptafluoropropane group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its binding to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar structural features but different applications.

    2-methyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline: Another compound with a heptafluoropropane group, used in different contexts.

Uniqueness

2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its versatility in various applications, from organic synthesis to industrial production, highlights its significance in scientific research and industry.

Properties

CAS No.

62656-67-1

Molecular Formula

C11H8F7NO2

Molecular Weight

319.17 g/mol

IUPAC Name

2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-N-phenylacetamide

InChI

InChI=1S/C11H8F7NO2/c12-9(10(13,14)15,11(16,17)18)21-6-8(20)19-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20)

InChI Key

AULFSFAAKNRJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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